4,5-Difluoroisobenzofuran-1,3-dione chemical properties
4,5-Difluoroisobenzofuran-1,3-dione chemical properties
This guide details the chemical properties, synthesis, and applications of 4,5-Difluoroisobenzofuran-1,3-dione (4,5-Difluorophthalic Anhydride).
Executive Summary
4,5-Difluoroisobenzofuran-1,3-dione (CAS: 18959-30-3), commonly known as 4,5-difluorophthalic anhydride (4,5-DFPA) , is a specialized fluorinated aromatic building block.[1] Unlike its non-fluorinated analog (phthalic anhydride) or pendant-fluorinated derivatives (e.g., 6FDA), 4,5-DFPA introduces fluorine atoms directly onto the rigid aromatic backbone. This structural modification imparts unique physicochemical properties—enhanced thermal stability, reduced dielectric constant, and altered electronic density—without significantly disrupting the planarity of the molecule. It is a critical intermediate in the synthesis of colorless polyimides (CPIs) for optoelectronics and fluorinated phthalimide scaffolds in medicinal chemistry.
Physicochemical Characterization
The introduction of fluorine atoms at the 4 and 5 positions creates a dipole that influences both the crystal packing and the reactivity of the anhydride ring.
Table 1: Key Chemical & Physical Properties
| Property | Value / Description |
| IUPAC Name | 5,6-difluoro-2-benzofuran-1,3-dione |
| CAS Number | 18959-30-3 |
| Molecular Formula | C₈H₂F₂O₃ |
| Molecular Weight | 184.10 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 94 – 96 °C (Lit.)[2] |
| Boiling Point | ~321 °C (at 760 mmHg) |
| Density | 1.7 ± 0.1 g/cm³ (Calculated); ~0.975 g/cm³ (Bulk) |
| Solubility | Soluble in acetic anhydride, DMSO, DMF, acetone. Hydrolyzes in water. |
| Crystal Structure | Monoclinic, Space group C2/c (Stacked 2D sheets) |
| Dielectric Constant | Low (imparts low Dk in polymers due to C-F bond low polarizability) |
Synthesis & Production Pathways
The synthesis of 4,5-DFPA is non-trivial due to the difficulty of direct fluorination. The most robust industrial route involves Halogen Exchange (Halex) followed by dehydration.
Mechanism 1: Halogen Exchange (Halex)
The starting material, 4,5-dichlorophthalic anhydride, undergoes nucleophilic aromatic substitution (S_NAr) with potassium fluoride (KF) in a polar aprotic solvent (e.g., sulfolane). The electron-withdrawing carbonyl groups of the anhydride activate the aromatic ring, facilitating the displacement of chlorine by fluorine.
Mechanism 2: Dehydration of 4,5-Difluorophthalic Acid
For laboratory-scale preparation, the corresponding dicarboxylic acid is dehydrated using acetic anhydride.
Figure 1: Synthetic pathways for 4,5-Difluorophthalic Anhydride via Halex reaction and acid dehydration.
Reactivity Profile
4,5-DFPA exhibits dual reactivity: electrophilic attack at the carbonyls (typical anhydride reactivity) and nucleophilic aromatic substitution at the C-F bonds (under extreme conditions).
Anhydride Ring Opening (Imidization)
The primary reaction used in polymer and drug synthesis is the attack of a nucleophile (amine) on the carbonyl carbon.
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Amic Acid Formation: Nucleophilic attack opens the ring to form a stable intermediate (amic acid).
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Cyclodehydration: Thermal or chemical dehydration closes the ring to form the imide.
Fluorine Substitution Effects
The fluorine atoms at positions 4 and 5 are electron-withdrawing, which:
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Increases the electrophilicity of the carbonyl carbons compared to non-fluorinated phthalic anhydride, accelerating the reaction with amines.
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Reduces C-H bond vibration absorption in the resulting polymers, lowering optical loss in the near-IR region.
Figure 2: Mechanism of Imidization. The electron-withdrawing fluorine atoms accelerate the initial nucleophilic attack.
Applications in Research & Industry
Fluorinated Polyimides (Optoelectronics)
Polyimides derived from 4,5-DFPA are critical for optical films and flexible electronics.
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Low Dielectric Constant (Low-k): The strong C-F bonds and low polarizability of fluorine reduce the dielectric constant (Dk < 3.0), essential for high-frequency insulation (5G/6G substrates).
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Transparency: Fluorination disrupts the charge-transfer complex (CTC) formation between polymer chains, reducing the yellow color typical of aromatic polyimides and yielding Colorless Polyimides (CPI) .
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Planarity: Unlike bulky -CF3 groups (e.g., 6FDA) which increase free volume, backbone fluorination (4,5-DFPA) maintains structural rigidity and planarity, often leading to higher glass transition temperatures (Tg) and better solvent resistance.
Medicinal Chemistry
The 4,5-difluorophthalimide moiety serves as a pharmacophore in:
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Protoporphyrinogen Oxidase (PPO) Inhibitors: Herbicidal compounds where the fluoro-phthalimide group mimics the substrate of the PPO enzyme.
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Thalidomide Analogs: Fluorination of the phthalimide ring in immunomodulatory drugs can alter metabolic stability and binding affinity.
Experimental Protocol: Synthesis of Polyimide Film
Objective: Synthesis of a fluorinated polyimide film using 4,5-DFPA and 4,4'-Oxydianiline (ODA).
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Pre-treatment: Dry 4,4'-ODA and 4,5-DFPA in a vacuum oven at 120°C for 4 hours. Ensure solvent (DMAc or NMP) is anhydrous (<50 ppm water).
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Polyamic Acid (PAA) Synthesis:
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In a nitrogen-purged flask, dissolve 4,4'-ODA (10 mmol) in DMAc.
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Add 4,5-DFPA (10 mmol) in portions over 30 minutes while stirring at 0–5°C (ice bath) to control exotherm.
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Stir at room temperature for 24 hours. The solution should become viscous (15–20 wt% solids).
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Thermal Imidization:
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Cast the PAA solution onto a clean glass substrate.
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Step-wise heating in a vacuum oven:
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80°C (1h) → Solvent removal.
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150°C (1h) → Pre-imidization.
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250°C (1h) → Full imidization.
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300°C (30 min) → Annealing.
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Result: A transparent, flexible, pale-yellow to colorless film.[3]
Safety & Handling
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Hazards: 4,5-DFPA is a potent sensitizer.
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H318: Causes serious eye damage.
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H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
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H317: May cause an allergic skin reaction.
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Hydrolysis Sensitivity: The anhydride reacts with atmospheric moisture to form 4,5-difluorophthalic acid. Store under inert gas (Argon/Nitrogen) in a desiccator.
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PPE: Full face shield, chemically resistant gloves (Nitrile), and local exhaust ventilation are mandatory.
References
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Sigma-Aldrich. (2025). 4,5-Difluorophthalic anhydride for synthesis (CAS 18959-30-3) - Safety Data Sheet & Properties. Link
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PubChem. (2025).[4] 4,5-Difluoroisobenzofuran-1,3-dione | C8H2F2O3. National Library of Medicine. Link
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PrepChem. (n.d.). Synthesis of 4,5-Difluorophthalic Anhydride from 4,5-dichlorophthalic anhydride. Link
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MDPI. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines. (Analogous reactivity study). Link
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ChemicalBook. (2025).[5] 4,5-Difluorophthalic anhydride Properties and Applications. Link
